Cas no 1690233-01-2 ((1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol)

(1S)-2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-ol is a chiral fluorinated alcohol derivative featuring a tetrahydropyran (oxane) substituent. Its stereospecific (S)-configuration and trifluoromethyl group enhance its utility as a versatile intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both a hydroxyl and a trifluoromethyl group allows for selective functionalization, enabling the introduction of fluorinated motifs into target molecules—a key advantage in drug design due to improved metabolic stability and bioavailability. The oxane ring further contributes to conformational rigidity, potentially influencing binding affinity in bioactive compounds. This compound is typically employed in enantioselective transformations, offering high synthetic value for fine chemical production.
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol structure
1690233-01-2 structure
Product name:(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
CAS No:1690233-01-2
MF:C7H11F3O2
MW:184.156253099442
CID:6289873
PubChem ID:107136203

(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
    • 1690233-01-2
    • EN300-1931444
    • Inchi: 1S/C7H11F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5-6,11H,1-4H2/t5?,6-/m0/s1
    • InChI Key: SHAJQTRIUSHNPO-GDVGLLTNSA-N
    • SMILES: FC([C@H](C1COCCC1)O)(F)F

Computed Properties

  • Exact Mass: 184.07111408g/mol
  • Monoisotopic Mass: 184.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 1.3

(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1931444-0.05g
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
1690233-01-2
0.05g
$1129.0 2023-09-17
Enamine
EN300-1931444-2.5g
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
1690233-01-2
2.5g
$2631.0 2023-09-17
Enamine
EN300-1931444-5.0g
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
1690233-01-2
5g
$3894.0 2023-06-02
Enamine
EN300-1931444-1g
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
1690233-01-2
1g
$1343.0 2023-09-17
Enamine
EN300-1931444-10g
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
1690233-01-2
10g
$5774.0 2023-09-17
Enamine
EN300-1931444-10.0g
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
1690233-01-2
10g
$5774.0 2023-06-02
Enamine
EN300-1931444-0.5g
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
1690233-01-2
0.5g
$1289.0 2023-09-17
Enamine
EN300-1931444-0.1g
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
1690233-01-2
0.1g
$1183.0 2023-09-17
Enamine
EN300-1931444-0.25g
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
1690233-01-2
0.25g
$1235.0 2023-09-17
Enamine
EN300-1931444-1.0g
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol
1690233-01-2
1g
$1343.0 2023-06-02

(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol Related Literature

Additional information on (1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethan-1-ol

Introduction to (1S)-2,2,2-Trifluoro-1-(Oxan-3-Yl)Ethan-1-Ol (CAS No. 1690233-01-2)

(1S)-2,2,2-Trifluoro-1-(oxan-3-yl)-ethan-1-ol, also known by its CAS number 1690233-01-2, is a specialized organic compound with unique chemical properties and potential applications in various fields. This compound is characterized by its trifluoromethyl group attached to a chiral carbon atom, which is further connected to an oxane ring and a hydroxyl group. The presence of the trifluoromethyl group imparts distinct electronic and steric properties to the molecule, making it an interesting subject for both academic research and industrial applications.

The structure of (1S)-2,2,2-trifluoro-1-(oxan-3-yl)-ethan-1-ol consists of a central chiral carbon atom bonded to three fluorine atoms, an oxane ring (a six-membered cyclic ether), and a hydroxyl group. The chirality at the central carbon atom is designated as the S configuration according to the Cahn–Ingold–Prelog priority rules. This stereochemistry is crucial for understanding the compound's behavior in chemical reactions and biological systems.

Recent studies have highlighted the potential of (1S)-trifluoro-oxan-ethanol derivatives in drug discovery and materials science. For instance, researchers have explored the use of such compounds as intermediates in the synthesis of bioactive molecules with specific pharmacological properties. The trifluoromethyl group is known to enhance lipophilicity and stability, which are desirable traits in drug candidates.

In terms of synthesis, (1S)-trifluoro-oxan-ethanol can be prepared via various routes, including nucleophilic substitution reactions or through the use of chiral catalysts to induce asymmetry. The choice of synthetic method depends on the desired scale of production and the availability of starting materials.

Another area where (1S)-trifluoro strong>-< strong >oxan strong > -< strong >ethanol strong > has shown promise is in materials science. Its unique combination of fluorine atoms and ether linkages makes it a potential candidate for use in advanced polymers or as a building block for self-assembling materials. Researchers are actively investigating its ability to form supramolecular structures under specific conditions.

From an environmental standpoint, understanding the fate and transport of < strong >( ̃ ) -trifluoro strong > -< strong > oxan strong > -< strong > ethanol strong > in natural systems is essential for assessing its potential impact on ecosystems. Studies have suggested that due to its fluorinated nature, this compound may persist in certain environments but further research is needed to confirm these findings.

In conclusion, ( ̃ ) -trifluoro -oxan -ethanol represents an intriguing compound with diverse potential applications across multiple disciplines. Its unique chemical structure provides opportunities for innovation in drug development, materials science, and beyond. As research continues to uncover new insights into its properties and behaviors, this compound is likely to play an increasingly important role in both academic and industrial settings.

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